1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are heterocyclic compounds containing an imidazole ring substituted at position 1 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of 1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate can be achieved through several methods. One common method is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various imidazole derivatives . In biology, it is used to study the structure and function of imidazole-based biomolecules . In medicine, it has potential therapeutic applications due to its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . In industry, it is used as a specialty solvent and as a precursor to some ionic liquids .
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate involves its interaction with various molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate can be compared with other similar compounds, such as 1-Methylimidazole and 1-Methyl-1H-imidazole-5-carbaldehyde . These compounds share the imidazole ring structure but differ in their substituents and functional groups. The unique combination of the imidazole ring and the piperidin-1-ium group in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
111692-65-0 |
---|---|
Molecular Formula |
C12H23N3O4S |
Molecular Weight |
305.40 g/mol |
IUPAC Name |
1-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H20N3.CH4O4S/c1-10-11(13-9-12-10)8-14(2)6-4-3-5-7-14;1-5-6(2,3)4/h9H,3-8H2,1-2H3,(H,12,13);1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VPHMXWULKRZBKT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=CN1)C[N+]2(CCCCC2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.